molecular formula C14H14Cl2O2 B12631033 methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate CAS No. 1242066-41-6

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate

Cat. No.: B12631033
CAS No.: 1242066-41-6
M. Wt: 285.2 g/mol
InChI Key: GZZHBBMBLXLXIV-LSCZQMSZSA-N
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Description

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes multiple double bonds and chlorine substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methylation of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield halogenated derivatives, while substitution reactions can produce various substituted compounds.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups.

Properties

CAS No.

1242066-41-6

Molecular Formula

C14H14Cl2O2

Molecular Weight

285.2 g/mol

IUPAC Name

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10-

InChI Key

GZZHBBMBLXLXIV-LSCZQMSZSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC

Canonical SMILES

CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC

Origin of Product

United States

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